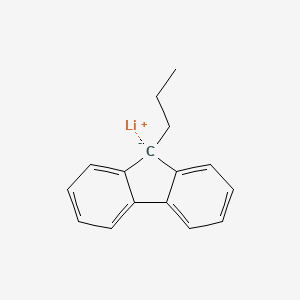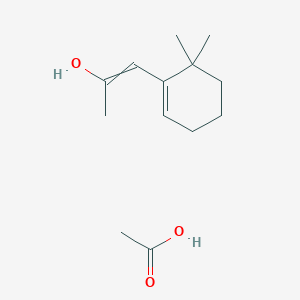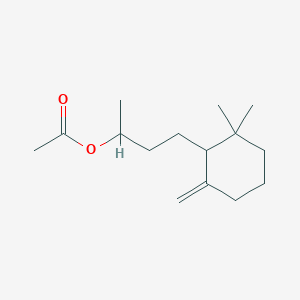
4-(2,2-Dimethyl-6-methylidenecyclohexyl)butan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Dimethyl-6-methylidenecyclohexyl)butan-2-yl acetate is a chemical compound with the molecular formula C15H26O2. It is known for its unique structure, which includes a cyclohexane ring with multiple substituents.
Preparation Methods
The synthesis of 4-(2,2-Dimethyl-6-methylidenecyclohexyl)butan-2-yl acetate typically involves several steps. One common method starts with 2,2-dimethyl-6-oxocyclohexanecarboxylic acid methyl ester as the precursor. This compound undergoes a series of reactions, including reduction and esterification, to yield the final product . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
4-(2,2-Dimethyl-6-methylidenecyclohexyl)butan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the cyclohexane ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
4-(2,2-Dimethyl-6-methylidenecyclohexyl)butan-2-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, serving as a building block for various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism by which 4-(2,2-Dimethyl-6-methylidenecyclohexyl)butan-2-yl acetate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. For instance, the compound may bind to enzymes or receptors, altering their activity and resulting in downstream effects .
Comparison with Similar Compounds
4-(2,2-Dimethyl-6-methylidenecyclohexyl)butan-2-yl acetate can be compared with similar compounds such as:
4-(2,2-Dimethyl-6-methylenecyclohexyl)butan-2-one: This compound shares a similar structure but differs in its functional groups, leading to distinct chemical properties and reactivity.
Cyclohexaneethanol, 2,2-dimethyl-6-methylene-: Another structurally related compound, it has different substituents that affect its chemical behavior.
The uniqueness of this compound lies in its specific combination of substituents and functional groups, which confer unique chemical and physical properties .
Properties
CAS No. |
68479-99-2 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
4-(2,2-dimethyl-6-methylidenecyclohexyl)butan-2-yl acetate |
InChI |
InChI=1S/C15H26O2/c1-11-7-6-10-15(4,5)14(11)9-8-12(2)17-13(3)16/h12,14H,1,6-10H2,2-5H3 |
InChI Key |
GGSLLFSSNHTPMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1C(=C)CCCC1(C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-4-[2-(sulfooxy)ethanesulfonyl]naphthalene-2-sulfonic acid](/img/structure/B14464331.png)


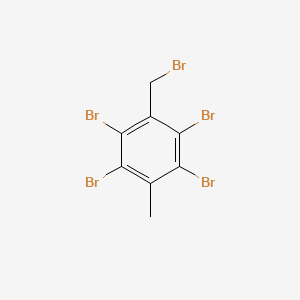

![[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate](/img/structure/B14464343.png)
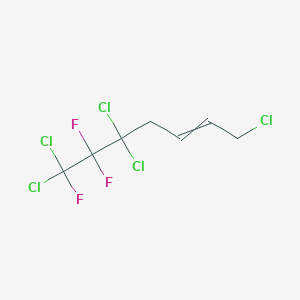

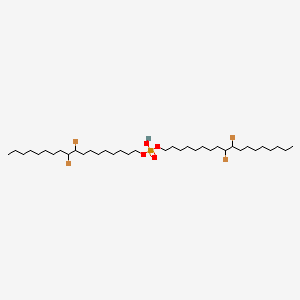
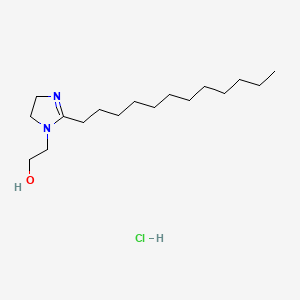
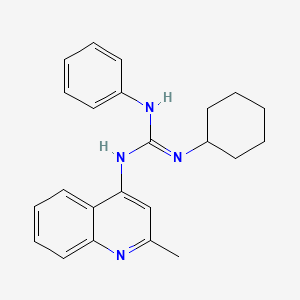
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[(4-aminophenyl)azo]-6-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]amino]-3-sulfophenyl]azo]-5-hydroxy-](/img/structure/B14464374.png)
